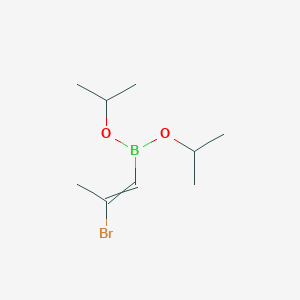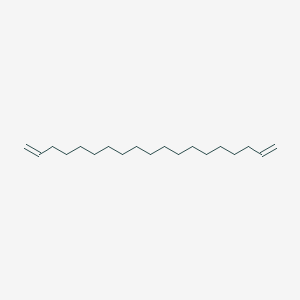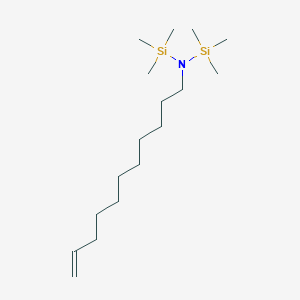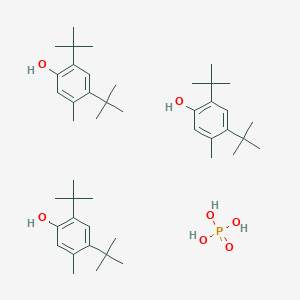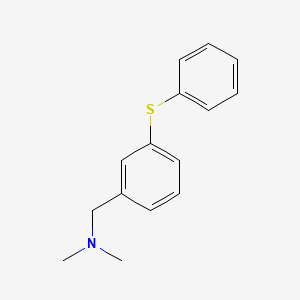
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is an organic compound with the molecular formula C15H17NS. It is a derivative of benzenemethanamine, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a phenylthio group is attached to the third carbon of the benzenemethanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- typically involves the reaction of benzenemethanamine with dimethyl sulfate and thiophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzenemethanamine reacts with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethylbenzenemethanamine.
Step 2: The resulting N,N-dimethylbenzenemethanamine is then reacted with thiophenol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the phenylthio group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: Lacks the phenylthio group, resulting in different chemical and biological properties.
Benzenemethanamine, N,N-diethyl-3-(phenylthio)-: Similar structure but with ethyl groups instead of methyl groups, leading to variations in reactivity and applications.
Benzenemethanamine, N,N-dimethyl-4-(phenylthio)-: The phenylthio group is attached at the fourth carbon, affecting its chemical behavior.
Uniqueness
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of the phenylthio group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
141357-93-9 |
|---|---|
Fórmula molecular |
C15H17NS |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(3-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-7-6-10-15(11-13)17-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clave InChI |
FGXDDHRSIBTVDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)


![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
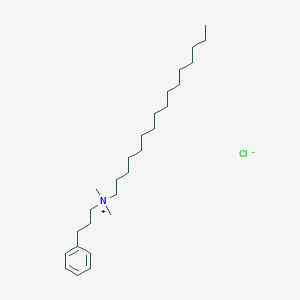
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)
![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
